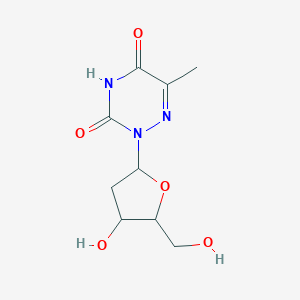

6-Azathymidine

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

13410-30-5 |

|---|---|

Formule moléculaire |

C9H13N3O5 |

Poids moléculaire |

243.22 g/mol |

Nom IUPAC |

2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C9H13N3O5/c1-4-8(15)10-9(16)12(11-4)7-2-5(14)6(3-13)17-7/h5-7,13-14H,2-3H2,1H3,(H,10,15,16)/t5-,6+,7+/m0/s1 |

Clé InChI |

LXHOFEUVCQUXRZ-RRKCRQDMSA-N |

SMILES |

CC1=NN(C(=O)NC1=O)C2CC(C(O2)CO)O |

SMILES isomérique |

CC1=NN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

SMILES canonique |

CC1=NN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origine du produit |

United States |

Synthetic Methodologies and Structural Derivatization of 6 Azathymidine

Chemical Synthesis Approaches for 6-Azathymidine

Chemical synthesis provides a versatile platform for producing this compound and its analogs. Condensation reactions are fundamental to this process, forming the critical glycosidic bond between the aza-base and the sugar ring.

Condensation Reactions in this compound Synthesis

A prominent method for the synthesis of pyrimidine (B1678525) and aza-pyrimidine nucleosides is the Vorbrüggen glycosylation. jst.go.jpumich.edu This reaction involves the coupling of a silylated heterocyclic base with a protected sugar derivative, typically an acylated ribose or deoxyribose. In the synthesis of this compound, the nucleobase 6-azathymine (B184732) is first silylated to enhance its solubility in organic solvents and increase the nucleophilicity of the ring nitrogens. umich.edu A common silylating agent for this purpose is N,O-bis(trimethylsilyl)acetamide (BSA). nih.govwikipedia.org

The silylated 6-azathymine is then reacted with a protected 2-deoxyribose derivative, such as 1-chloro-3,5-di-O-p-toluoyl-2-deoxyribose. The condensation is promoted by a Lewis acid catalyst, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) being a frequently used promoter. fishersci.ca This reaction leads to the formation of the β-anomer of the protected nucleoside, which upon deprotection yields this compound. researchgate.net

Stereoselective Synthesis of this compound Analogs

The stereochemistry of the sugar moiety is crucial for the biological activity of nucleoside analogs. Synthetic strategies have been developed to produce stereoisomers of this compound, particularly L-nucleoside analogs. One such approach involves the synthesis of L-dioxolane nucleosides. encyclopedia.pubnih.gov

The synthesis involves the condensation of a chiral dioxolane derivative with silyl-protected 6-azathymine. encyclopedia.pubresearchgate.net For example, (−)-(2S,4S)-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]-6-azathymine and its corresponding D-analog have been synthesized. The key step is the coupling of the silylated 6-azathymine base with a suitable dioxolane acetate (B1210297) intermediate. This method allows for the stereoselective production of L-configuration nucleoside analogs, which are enantiomers of the naturally occurring D-nucleosides. encyclopedia.pubnih.gov Research has shown that while L-dioxolane 5-azacytosine (B16484) analogs exhibited potent antiviral activity, the corresponding L-azathymidine (L-dioxolane 6-azathymine) analogs did not show significant activity in the same assays. encyclopedia.pub

Enzymatic Synthesis of this compound and Related Nucleosides

Enzymatic methods offer a green and highly specific alternative to chemical synthesis, often proceeding with high efficiency and stereoselectivity under mild conditions.

Utilization of Nucleoside Phosphorylases in this compound Production

Nucleoside phosphorylases (NPs) are key enzymes in the synthesis of this compound. beilstein-journals.org Specifically, thymidine (B127349) phosphorylase (TP) and uridine (B1682114) phosphorylase (UP) from Escherichia coli have been effectively used. researchgate.netnih.gov The process, known as trans-2-deoxyribosylation, involves the transfer of a deoxyribose moiety from a donor nucleoside to the 6-azathymine base. researchgate.netresearchgate.net

The reaction mechanism proceeds via the in situ generation of 2-deoxy-α-D-ribofuranose-1-phosphate (dRib-1P) from a suitable donor, such as 2'-deoxyguanosine (B1662781) (dG), catalyzed by purine (B94841) nucleoside phosphorylase (PNP). beilstein-journals.orgnih.gov The dRib-1P intermediate is then coupled with 6-azathymine, a reaction catalyzed by either TP or UP, to yield this compound. beilstein-journals.org Studies have demonstrated that 6-azathymine is a good substrate for both E. coli TP and UP, leading to an efficient and virtually irreversible glycosylation that results in a high yield of the final product. beilstein-journals.orgresearchgate.net

| Substrate Base | Thymidine Phosphorylase (TP) Activity | Uridine Phosphorylase (UP) Activity |

|---|---|---|

| 6-Azauracil (B101635) | Good | Good |

| 6-Azathymine | Good | Good |

| 2-Thio-6-azathymine | Recognized as substrate | Not a substrate |

Modifications of the this compound Nucleoside Scaffold

To explore structure-activity relationships, the this compound structure has been modified, with a particular focus on the sugar component. The introduction of sulfur into the furanose ring creates 4'-thionucleosides, a class of compounds with distinct conformational properties.

Synthesis of this compound-4'-Thionucleosides

The synthesis of 4'-thio-modified derivatives of this compound has been reported, leading to novel compounds such as 1-(2,3-dideoxy-4-thio-β-D-erythro-pentofuranosyl)-(this compound) and the L-nucleoside analog, 1-(4-thio-β-L-erythro-pentofuranosyl)-(this compound). nih.govtandfonline.comtandfonline.com

The synthesis of the L-4'-thionucleoside analog follows a Vorbrüggen coupling procedure. tandfonline.com In this route, 6-azathymine is silylated with bis(trimethylsilyl)acetamide (BSA). The resulting silylated base is then reacted with a protected L-thiosugar in the presence of the Lewis acid catalyst trimethylsilyl trifluoromethanesulfonate (TMSOTf). This coupling reaction yields the protected β-L-thionucleoside, which is subsequently deacylated to give the final L-nucleoside product. tandfonline.com

The synthesis of the 2',3'-dideoxy-4'-thionucleoside analog is achieved through a different pathway, utilizing the Barton-McCombie deoxygenation method. tandfonline.comucc.ie The process starts with a related 4'-thionucleoside, which is selectively protected at the 5'-position. The 3'-hydroxyl group is then converted into a thiocarbonylimidazole derivative. Subsequent radical-initiated reduction with tributyltin hydride removes the thiocarbonyl group, achieving deoxygenation at the 3'-position. A final deprotection step removes the protecting groups to yield the desired 1-(2,3-dideoxy-4-thio-β-D-erythro-pentofuranosyl)-(this compound). tandfonline.com

Fluorinated Analogs of this compound

The introduction of fluorine into nucleoside analogs is a well-established strategy to modulate their biological activity and conformational properties. The synthesis of novel 6-azathymine 2'(3')-fluorodeoxy nucleosides has been successfully achieved using the silyl (B83357) method. fishersci.be This process typically starts with persilylated 6-azathymine, which is then reacted with a protected and fluorinated sugar derivative, such as 1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-3-fluoro-α,β-D-ribofuranose or 3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl bromide. fishersci.be Following the coupling of the base and the sugar, the benzoyl protecting groups are removed. This debenzoylation step is commonly carried out using methanolic ammonia, which yields the desired fluorinated this compound analogs in good yields. fishersci.be

Derivatization for Oligonucleotide Incorporation

For this compound to be incorporated into a growing DNA or RNA chain using standard automated solid-phase synthesis, it must first be converted into a phosphoramidite (B1245037) synthon. wikidata.orgciteab.com This derivatization involves the protection of the exocyclic amino groups and the attachment of a phosphoramidite moiety to the 3'-hydroxyl group of the deoxyribose sugar. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle in the synthesizer. This phosphoramidite chemistry is the cornerstone of modern oligonucleotide synthesis, allowing for the precise, stepwise addition of nucleosides to create a custom sequence. wikidata.orgciteab.com The resulting this compound CE-phosphoramidite is a stable compound that is ready for use in automated synthesizers. citeab.com

Design and Synthesis of 6-Azapyrimidine-Modified Oligonucleotides

Once the this compound phosphoramidite is prepared, it can be seamlessly integrated into standard protocols for creating synthetic oligonucleotides. The presence of this modified base within an oligonucleotide sequence can confer valuable properties, particularly concerning its stability.

Phosphoramidite Synthesis of this compound-Containing Oligodeoxynucleotides

The incorporation of this compound into oligodeoxynucleotides (ODNs) is accomplished using automated solid-phase DNA synthesizers, following the well-established phosphoramidite method. wikipedia.orgnih.gov The synthesis proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). wikipedia.org

The synthesis cycle consists of four main chemical steps:

Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group. nih.gov

Coupling: The this compound phosphoramidite, activated by a catalyst like tetrazole, is then coupled to the free 5'-hydroxyl group of the growing chain. wikipedia.orgnih.gov

Oxidation: The newly formed phosphite (B83602) triester linkage, which is unstable, is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution. nih.gov

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles. nih.gov

This four-step cycle is repeated for each nucleotide in the desired sequence. After the final base has been added, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Oligonucleotide Stability and Nuclease Resistance through this compound Incorporation

A primary goal of modifying oligonucleotides for therapeutic use is to enhance their resistance to degradation by nucleases present in biological fluids. Research has shown that the incorporation of this compound significantly improves the stability of oligonucleotides.

Oligodeoxynucleotides that are "capped" at their ends with this compound demonstrate a notable increase in stability when exposed to fetal calf serum, which contains nucleases. wikidata.org Studies have reported a 7- to 12-fold increase in the half-life of these modified oligonucleotides compared to their unmodified counterparts. wikidata.org The greatest protective effect is observed when one to three this compound units are placed at the 3'-terminus, which effectively shields the oligonucleotide from 3'-5' exonucleolytic degradation. wikipedia.org For instance, a standard oligonucleotide might have a half-life of only 20 minutes in fetal calf serum, whereas the 3'-capped version shows significantly enhanced longevity. wikipedia.org

Even when all thymidine bases within a 22-mer oligonucleotide were replaced with this compound, the resulting ODN showed marked resistance to nucleases. wikidata.org While this modification enhances stability, it has a minimal impact on the hybridization properties of the oligonucleotide. Duplexes formed between a this compound-containing strand and a complementary DNA or RNA strand are only slightly destabilized. citeab.com This retention of binding affinity is crucial, as the oligonucleotide must still be able to bind effectively to its target sequence.

| Modification | Effect on Stability | Key Findings | Reference |

| 3'-end Capping with this compound | Increased Nuclease Resistance | Provides significant protection from 3'-5' exonucleolytic degradation. | wikipedia.org |

| Internal Substitution | Increased Nuclease Resistance | Replacing all thymidines with this compound confers nuclease resistance. | wikidata.org |

| General Incorporation | Duplex Stability | Duplexes with complementary DNA/RNA are only slightly destabilized. | citeab.com |

| Serum Stability | Increased Half-Life | 7- to 12-fold increase in stability in fetal calf serum for capped ODNs. | wikidata.org |

Molecular and Biochemical Mechanisms of 6 Azathymidine Activity

Interference with Nucleic Acid Metabolism

6-Azathymidine and its corresponding base, 6-azathymine (B184732), exert their biological effects primarily by interfering with the metabolic pathways of nucleic acids. As a structural analog of the natural pyrimidine (B1678525) nucleoside thymidine (B127349), this compound can disrupt normal cellular processes, leading to the inhibition of cell growth and replication. ontosight.aiannualreviews.org Its mechanisms involve the direct inhibition of DNA synthesis, competition with natural substrates, and incorporation into the DNA structure, thereby modulating the intricate pathways of pyrimidine biosynthesis. ontosight.airesearchgate.net

A primary mechanism of this compound is the potent inhibition of deoxyribonucleic acid (DNA) biosynthesis. medchemexpress.com As a nucleoside analog, it interferes with the creation of new DNA strands, a process critical for rapidly dividing cells. ontosight.ai This inhibitory action is a key feature of its activity. abmole.com

Studies have demonstrated that this compound's effect on DNA synthesis is a significant part of its mechanism of action. For instance, its deoxyriboside form, azathymidine, was observed to affect the biosynthesis of DNA in bone marrow and neoplastic cells in vitro. medchemexpress.com One specific target of this compound is the enzyme ribonucleotide reductase. biosynth.com This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis. By inhibiting this enzyme, this compound effectively blocks the production of these necessary precursors, thereby halting DNA replication. biosynth.com

This compound and its base, 6-azathymine, function as competitive antagonists of thymine (B56734) and its deoxyriboside, thymidine. researchgate.netresearchgate.net Due to its structural similarity to thymine, where a nitrogen atom replaces a carbon atom at the 6-position, 6-azathymine can compete with the natural pyrimidine for binding sites on enzymes involved in nucleic acid metabolism. ontosight.ainih.gov

This competitive antagonism has been clearly demonstrated in microorganisms. In Streptococcus faecalis, 6-azathymine competitively inhibits the utilization of thymine or thymidine for growth. researchgate.net The bacteria can convert 6-azathymine into its corresponding deoxyriboside, this compound, which is an even more potent antagonist of thymidine than the parent base. annualreviews.orgmedchemexpress.com Research has shown that while 6-azathymine does not inhibit the cleavage of thymidine by nucleosidase activity in S. faecalis, it does prevent the subsequent utilization of the deoxyribose component by facilitating the formation of this compound. researchgate.net This competitive action disrupts the normal metabolic flux required for DNA synthesis.

In addition to inhibiting enzymes and competing with natural metabolites, 6-azathymine can be incorporated into the DNA molecule itself. ontosight.ai This process results in the formation of an abnormal, unnatural DNA, which can disrupt DNA replication and lead to mutations or cell death. ontosight.airesearchgate.net

Studies using radiolabeled 6-azathymine (6-azathymine-5-C14) have confirmed its incorporation into the DNA of S. faecalis. researchgate.net However, the extent to which this incorporation is the primary cause of the compound's inhibitory effects is a subject of further investigation. Some research suggests that while the formation of this unnatural DNA does occur, the primary mechanism of action is more likely related to the inhibition of essential metabolic intermediates or coenzymes. researchgate.net Nevertheless, the integration of this analogue into the genetic material represents a significant disruption of nucleic acid integrity. ebi.ac.uk

The collective actions of this compound—inhibiting DNA synthesis, competitively antagonizing thymidine, and incorporating into the DNA strand—result in a significant modulation of the pyrimidine biosynthetic pathways. ontosight.aibiosynth.com These pathways are tightly regulated networks that produce the necessary building blocks for DNA and RNA. libretexts.orgfiveable.me

By acting as a fraudulent nucleoside, this compound disrupts the normal synthesis and utilization of pyrimidines. ontosight.ai Its inhibition of ribonucleotide reductase reduces the pool of available deoxyribonucleotides, a key control point in DNA synthesis. biosynth.com Furthermore, its competition with thymidine for essential enzymes shunts resources away from the production of viable DNA. researchgate.net This interference with the de novo and salvage pathways for pyrimidine synthesis ultimately hinders the cell's ability to replicate its genetic material, underlying the compound's biological activity. nih.gov

Incorporation of 6-Azathymine into DNA

Enzyme Inhibition Studies

The biochemical activity of this compound is also defined by its interaction with specific enzymes. Its base, 6-azathymine, has been identified as a potent inhibitor of a key enzyme in amino acid metabolism.

6-Azathymine is a potent inhibitor of the enzyme D-3-aminoisobutyrate-pyruvate aminotransferase (EC 2.6.1.40). medchemexpress.comabmole.comtargetmol.com This enzyme is involved in the catabolism of the pyrimidine bases thymine and uracil.

Studies on purified D-3-aminoisobutyrate-pyruvate aminotransferase from rat liver have shown that 6-azathymine acts as a potent inhibitor. ebi.ac.uk Further investigation revealed that its inhibitory action is competitive with respect to the substrate beta-alanine (B559535). targetmol.commolnova.cn The inhibition of this aminotransferase disrupts the normal breakdown of pyrimidines, showcasing another facet of how this analogue interferes with cellular metabolic processes.

Effects on Trans-N-Glycosidase Activity

This compound has been identified as an inhibitor of the enzyme trans-N-glycosidase (also known as trans-N-deoxyribosylase) purified from Thermobacter acidophilus. asm.orgnih.gov This enzyme typically catalyzes the transfer of a deoxyribosyl group from a pyrimidine or purine (B94841) nucleoside to another base. The inhibitory action of this compound on this enzyme highlights a specific point of intervention in nucleoside metabolism. asm.orgnih.gov

Kinetic Analysis of Enzyme Inhibition by this compound

Detailed kinetic analyses for this compound's inhibitory action are not extensively documented in the reviewed literature. However, kinetic studies on the related base, 6-azathymine, and the analog 6-azauracil (B101635) provide insight into the inhibitory mechanisms of aza-analogs. For instance, 6-azathymine is a known potent inhibitor of D-3-aminoisobutyrate-pyruvate aminotransferase. ebi.ac.ukmedchemexpress.com

Kinetic analysis of the related compound, 6-azauracil, reveals different inhibition patterns depending on the enzyme and substrates. ebi.ac.uk

Against D-3-aminoisobutyrate aminotransferase, 6-azauracil acts as a competitive inhibitor with respect to beta-alanine and an uncompetitive inhibitor with respect to pyruvic acid, with a reported Ki of approximately 8.9 mM. ebi.ac.uk

When inhibiting purified rabbit liver 4-aminobutyrate aminotransferase, 6-azauracil acts as a non-competitive inhibitor with respect to both beta-alanine and 2-oxoglutaric acid, with a K1 value of approximately 0.7 mM. ebi.ac.uk

These findings on related aza-compounds suggest that this compound likely exerts its effects through complex interactions with various enzymes involved in nucleoside and amino acid metabolism, although specific kinetic constants for this compound remain to be fully elucidated.

Metabolic Conversion and Bioactivation Pathways

Conversion of 6-Azathymine to Azathymidine in Microorganisms

The metabolic conversion of the base 6-azathymine into its corresponding deoxyriboside, this compound, is a key bioactivation step observed in certain microorganisms. Studies have shown that Streptococcus faecalis (8043) is capable of converting 6-azathymine into this compound. medchemexpress.com This conversion is significant because the nucleoside form, this compound, is often more active as an antagonist of thymidine utilization and cellular reproduction than the base form. dtic.mil This microbial enzymatic synthesis represents a crucial pathway for the compound's mechanism of action. medchemexpress.com

Identification of Molecular Targets and Pathways

Elucidation of Direct and Indirect Molecular Interactions

As a nucleoside analog of thymidine, the primary mechanism of this compound involves the disruption of nucleic acid synthesis. biosynth.com Its structural similarity to thymidine allows it to interfere with the normal processes of DNA replication and repair.

Key molecular targets and interactions include:

Inhibition of DNA Biosynthesis : this compound acts as an antagonist to the utilization of thymidine, thereby inhibiting the biosynthesis of deoxyribonucleic acid (DNA). biosynth.com

Inhibition of Ribonucleotide Reductase : The compound has been shown to inhibit the enzyme ribonucleotide reductase. biosynth.com This enzyme is critical for converting ribonucleotides into the deoxyribonucleotides required for DNA synthesis, so its inhibition effectively blocks the production of DNA building blocks. biosynth.com

Interference with HIV Replication : The phosphate (B84403) derivatives of this compound are reported to inhibit the biosynthesis of the human immunodeficiency virus (HIV). biosynth.com This is thought to occur through interference with the intermolecular hydrogen bonding between guanine (B1146940) and adenine (B156593) bases. biosynth.com

The table below summarizes the key enzymes inhibited by this compound and its related compounds.

| Compound | Enzyme Inhibited | Organism/Tissue |

| This compound | Trans-N-Glycosidase | Thermobacter acidophilus asm.orgnih.gov |

| This compound | Ribonucleotide Reductase | Not specified biosynth.com |

| 6-Azathymine | D-3-aminoisobutyrate-pyruvate aminotransferase | Rat Liver ebi.ac.uk |

| 6-Azauracil | 4-aminobutyrate aminotransferase | Rabbit Liver ebi.ac.uk |

Modulation of Cellular Signaling Pathways

This compound, as an analog of thymidine, exerts its biological effects not only through direct incorporation into DNA but also by modulating various intracellular signaling pathways that govern cell fate decisions such as proliferation, differentiation, and apoptosis. While the precise signaling cascades affected by this compound are a subject of ongoing research, evidence from studies on related nucleoside analogs and the parent compound, 6-azathymine, points toward significant interactions with key regulatory networks.

Notably, the modulation of signaling pathways involved in cancer and immune responses has been a key area of investigation. For instance, related compounds like 5-azacytidine (B1684299) have been shown to impact critical pathways such as the IL-6/STAT3 axis. nih.govnih.gov Alterations in signaling pathways, including NF-κB, WNT, and NOTCH, are known to confer resistance to various chemotherapies by affecting the propensity of cells to undergo apoptosis. mit.edu

Impact on Cell Cycle Regulation

The cell cycle is a tightly regulated process controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their cyclin partners. cellsignal.commycancergenome.orgbio-connect.nl These complexes drive the cell through different phases (G1, S, G2, M) by phosphorylating key substrates. nih.gov Checkpoints exist to ensure the proper order and fidelity of cell cycle events, and their dysregulation is a hallmark of cancer. cellsignal.commycancergenome.orgbio-connect.nl

While direct studies on this compound's effect on specific cell cycle signaling proteins are limited, its role as a DNA synthesis inhibitor suggests an indirect influence on checkpoints that monitor DNA integrity. medchemexpress.com The related compound 5-azacytidine has been demonstrated to modulate cell cycle progression by affecting the expression of cyclins, CDKs, and CDK inhibitors (CKIs) like p21 and p27. ijbs.com It is plausible that this compound could similarly influence the signaling pathways that control the G1/S and G2/M transitions, particularly in response to the replicative stress induced by its incorporation into DNA.

Involvement in Apoptotic Signaling

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells and is mediated by two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.govactaorthop.orgfrontiersin.org Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. nih.govactaorthop.org The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway. frontiersin.org

The incorporation of this compound into DNA can lead to DNA damage, a potent trigger for the intrinsic apoptotic pathway. medchemexpress.com This suggests that this compound may modulate the activity of proteins involved in the DNA damage response, such as p53, which in turn can activate pro-apoptotic members of the Bcl-2 family. Furthermore, some chemotherapeutic agents are known to influence signaling through transcription factors like NF-κB and kinases such as AKT and MEK/ERK, which can impact the apoptotic threshold of cells. mit.edu

Modulation of the IL-6/STAT3 Pathway

A significant finding in a related azanucleoside, 5-azacitidine (AZA), is its ability to modulate the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.gov In patients with myelodysplastic syndromes, AZA was found to downregulate IL-6-induced STAT3 phosphorylation in T cells, which correlated with a better therapeutic response. nih.govnih.gov The IL-6/STAT3 pathway is a critical regulator of inflammation, immunity, and cell survival.

Given the structural similarities and related mechanisms of action between 5-azacitidine and this compound, it is hypothesized that this compound may also exert some of its effects through the modulation of this key inflammatory and survival pathway. However, direct evidence for this compound's impact on IL-6/STAT3 signaling requires further investigation.

Potential Interaction with MAPK and PKC Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that transduces extracellular signals to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. nih.govnih.govscienceopen.com It consists of several tiers of protein kinases, including the well-studied ERK, JNK, and p38 MAPK families. scienceopen.com

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial in various signal transduction pathways, controlling a wide range of cellular processes. nih.govnih.govmdpi.com

While there is no direct evidence from the reviewed literature linking this compound to the modulation of the MAPK or PKC pathways, its known effects on cell proliferation and apoptosis suggest a potential for crosstalk with these fundamental signaling networks. mit.edumedchemexpress.com For instance, the activation of PKC can influence cell differentiation programs, and the MAPK pathway is often dysregulated in cancer. nih.govnih.gov Future research may elucidate whether this compound's mechanism of action involves the modulation of these critical signaling modules.

Table of Research Findings on the Modulation of Cellular Signaling Pathways by this compound and Related Compounds

| Compound | Signaling Pathway | Effect | Cell Type/Model | Reference |

| 6-Azathymine | D-3-aminoisobutyrate-pyruvate aminotransferase inhibition | Potent inhibitor | General | medchemexpress.com |

| DNA Biosynthesis | Inhibition | General | medchemexpress.com | |

| Colorectal Cancer (CRC) pathways | Potential therapeutic agent by targeting RRM2 | CRC cells | windows.net | |

| 5-Azacytidine (related compound) | IL-6/STAT3 Signaling | Downregulation of IL-6-induced STAT3 phosphorylation | CD4+ T cells from MDS patients | nih.govnih.gov |

| Cell Cycle Regulation | Modulation of cyclins, CDKs, and CKIs (p21, p27) | Murine Myoblasts | ijbs.com |

Preclinical Biological Efficacy of 6 Azathymidine and Its Analogs

Antiviral Efficacy Studies (In Vitro and In Vivo Preclinical Models)

The antiviral potential of 6-azathymidine and its analogs has been evaluated against a range of DNA viruses. These studies have sought to characterize the extent of their inhibitory activity and elucidate the underlying molecular mechanisms.

Evaluation Against Specific Viral Pathogens (e.g., Vaccinia Virus, Herpes Simplex Virus)

Research has demonstrated the activity of this compound analogs against specific viral pathogens. Notably, 1-(2-deoxy-4-thio-β-D-erythro-pentofuranosyl)-6-azathymidine has shown pronounced activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as vaccinia virus. nih.govtandfonline.com Another analog, the dideoxy-thionucleoside derivative of this compound, has exhibited moderate activity against both vaccinia virus and strains of HSV-1 and HSV-2. nih.govtandfonline.com

In mouse models of HSV-1 infections, 5,6-Dihydro-5-azathymidine (DHAdT) demonstrated a protective effect when the virus was administered intravenously and the drug was given subcutaneously or orally. nih.gov This treatment led to reduced viral titers in the spinal cords and brains of the infected mice. nih.gov

Table 1: Antiviral Activity of this compound Analogs Against Specific Viruses

| Compound/Analog | Virus | Activity Level | Reference(s) |

|---|---|---|---|

| 1-(2-deoxy-4-thio-β-D-erythro-pentofuranosyl)-6-azathymidine | Vaccinia Virus | Pronounced | nih.govtandfonline.com |

| 1-(2-deoxy-4-thio-β-D-erythro-pentofuranosyl)-6-azathymidine | Herpes Simplex Virus Type 1 (HSV-1) | Pronounced | nih.govtandfonline.com |

| 1-(2-deoxy-4-thio-β-D-erythro-pentofuranosyl)-6-azathymidine | Herpes Simplex Virus Type 2 (HSV-2) | Pronounced | nih.govtandfonline.com |

| Dideoxy-6-azathymidine 4'-thionucleoside | Vaccinia Virus | Moderate | nih.govtandfonline.com |

| Dideoxy-6-azathymidine 4'-thionucleoside | Herpes Simplex Virus Type 1 (HSV-1) | Moderate | nih.govtandfonline.com |

| Dideoxy-6-azathymidine 4'-thionucleoside | Herpes Simplex Virus Type 2 (HSV-2) | Moderate | nih.govtandfonline.com |

| 5,6-Dihydro-5-azathymidine (DHAdT) | Herpes Simplex Virus Type 1 (HSV-1) | Protective in vivo | nih.gov |

Investigation of Thymidine (B127349) Kinase-Independent Antiviral Mechanisms

A significant finding in the study of this compound analogs is their ability to act through mechanisms that are independent of viral thymidine kinase (TK). nih.govtandfonline.com Viral TK is an enzyme crucial for the activation of many nucleoside analog antiviral drugs. wikidata.orgresearchgate.net The dideoxy-thionucleoside analog of this compound retained its inhibitory activity against a thymidine kinase-deficient strain of HSV-1. nih.govtandfonline.com This suggests that this analog does not rely on phosphorylation by viral TK for its antiviral effect and may utilize an alternative metabolic activation pathway. nih.govtandfonline.com Similarly, 1-(2-deoxy-4-thio-β-D-erythro-pentofuranosyl)-6-azathymidine showed a good retention of antiviral activity against TK-deficient strains of Varicella-Zoster Virus (VZV). nih.govnih.gov This is a notable characteristic, as resistance to conventional antiviral drugs often emerges through mutations in the viral TK gene. researchgate.net

Spectrum of Antiviral Activity

The antiviral spectrum of this compound and its analogs has been explored against a variety of viruses. While showing pronounced activity against herpesviruses and vaccinia virus, some analogs have been found to be inactive at subtoxic concentrations against other viruses. tandfonline.com For instance, the dideoxy and L-nucleoside analogue of this compound were evaluated against a broad panel of viruses including varicella-zoster virus, cytomegalovirus, human immunodeficiency virus (HIV) types 1 and 2, reovirus-1, Coxsackie virus B4, Sindbis virus, parainfluenza-3 virus, Punta Toro virus, vesicular stomatitis virus, and respiratory syncytial virus, but showed no significant activity. tandfonline.com However, other reports suggest that this compound has been shown to be effective in treating HIV infection and influenza virus. nih.gov Another related compound, 6-azacytidine, has demonstrated a wide spectrum of activity, inhibiting adenoviruses, and showing antiherpetic and anti-influenza action in mice. nih.gov

Anticancer Efficacy Studies (In Vitro Preclinical Models)

In addition to antiviral effects, 6-azathymine (B184732) and its derivatives have been investigated for their potential as anticancer agents. These studies have primarily been conducted in vitro, focusing on their cytotoxic effects on cancer cells and the underlying mechanisms of action.

Cytotoxic Effects on Neoplastic Cells

6-Azathymine, the parent compound of this compound, has demonstrated the ability to inhibit the growth of various microorganisms and several mouse tumors. researchgate.net Studies have shown that it can exhibit cytotoxic effects against certain types of cancer cells. nih.gov Some novel 4'-thio-L-ribonucleosides with modified nucleobase moieties, related to this compound, have been tested for their antitumor activity in vitro. nih.gov Furthermore, certain 6-azapyrimidine nucleosides have shown potent antitumor activity with IC50 values in the low micromolar range against specific cancer cell lines, while exhibiting no inhibitory effect on normal cell lines. nih.gov In vivo studies in mice with NCI-H23 non-small cell lung tumor showed that a related compound increased the lifespan of the infected mice. nih.gov

Mechanisms of Action in Cancer Cell Lines (e.g., DNA synthesis interference)

The primary mechanism by which 6-azathymine and its analogs are believed to exert their anticancer effects is through interference with DNA synthesis. nih.gov As a nucleoside analog, this compound can be incorporated into DNA, leading to the formation of abnormal nucleic acids. aacrjournals.org This incorporation can disrupt DNA replication and lead to mutations, ultimately causing cell death in rapidly dividing cells like cancer cells. nih.gov 6-Azathymine has been shown to inhibit the biosynthesis of DNA. medchemexpress.com Specifically, it is thought to act as an inhibitor of deoxyribonucleic acid (DNA) synthesis. researchgate.net The active form of the related compound, 6-azauracil (B101635), is its ribonucleotide, which inhibits the enzyme responsible for the de novo formation of uridylic acid. aacrjournals.org This disruption of pyrimidine (B1678525) metabolism is a key aspect of its anticancer activity. tandfonline.com

Antibacterial and Antimicrobial Activity

The preclinical evaluation of this compound and its related analogs has revealed significant antibacterial properties, primarily rooted in their structural similarity to natural pyrimidines. This activity is most pronounced in microorganisms that require an external source of thymine (B56734) or thymidine for growth, particularly in environments deficient in folic acid.

Inhibition of Bacterial Growth (e.g., Streptococcus faecalis, Lactobacillus leichmannii)

This compound and its parent compound, 6-azathymine, have demonstrated notable inhibitory effects against the growth of various bacterial strains. A primary example of this is seen in studies involving Streptococcus faecalis (now known as Enterococcus faecalis). Research has shown that 6-azathymine can antagonize the utilization of thymine or its deoxyriboside, thymidine, which is essential for the growth of S. faecalis (8043) in specific culture media. researchgate.net The deoxyriboside form, this compound, is reported to be a significantly more potent inhibitor than 6-azathymine against several types of microorganisms.

While extensive data on Lactobacillus leichmannii is less prominent in readily available literature, the established mechanism of this compound suggests its inhibitory action would extend to other bacteria with similar metabolic dependencies. For instance, various lactobacilli, such as Lactobacillus acidophilus, are known to possess pathways for thymidine degradation, indicating their interaction with thymidine and its analogs. nih.gov The bacteriocin (B1578144) lactacin B, produced by Lactobacillus acidophilus, is notably active against the closely related Lactobacillus delbrueckii subsp. lactis, which was formerly classified as Lactobacillus leichmannii. nih.gov This highlights the intricate antimicrobial relationships within this genus and the potential for thymidine analogs to interfere in their metabolic processes.

The inhibitory concentration of these compounds can vary based on the bacterial species and the specific conditions of the growth medium. The data below summarizes the observed inhibitory relationships.

| Compound | Target Organism | Observed Effect |

| 6-Azathymine | Streptococcus faecalis | Antagonizes utilization of thymine/thymidine for growth. researchgate.net |

| This compound | Various Microorganisms | Acts as a more potent growth inhibitor compared to 6-azathymine. |

Competitive Antagonism in Microbial Systems

The primary mechanism behind the antibacterial action of this compound is competitive antagonism. As a structural analog of thymidine, it competes with the natural nucleoside for the active sites of enzymes involved in DNA synthesis and other metabolic pathways.

In microbial systems like Streptococcus faecalis, 6-azathymine competitively inhibits the utilization of thymine or thymidine, particularly in a folic acid-free medium where the bacterium is dependent on an external supply of these pyrimidines. researchgate.net The bacterium can convert 6-azathymine into its corresponding deoxyriboside, this compound. This analog then interferes with normal metabolic processes. Specifically, it has been shown to prevent the utilization of the deoxyribose part of thymidine, thereby disrupting the pathway leading to DNA synthesis. researchgate.net

This competitive inhibition is a classic example of antimetabolite activity, where the antagonist (this compound) binds to an enzyme, preventing the real substrate (thymidine) from binding and thus halting the biological process.

Advanced Research Methodologies and Spectroscopic Investigations

Spectroscopic Characterization and Analysis

Spectroscopic techniques are indispensable tools for the structural elucidation and analysis of complex organic molecules like 6-Azathymidine. glycopedia.eu These non-destructive methods provide detailed information about molecular structure, including atom connectivity and stereochemistry. numberanalytics.comipb.pt

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, corresponding to electronic transitions within a molecule. azooptics.com This technique is fundamental for analyzing compounds containing chromophores—the part of a molecule responsible for its color. mdpi.com The 1,2,4-triazine (B1199460) ring in this compound acts as a chromophore. The UV-Vis spectrum, a plot of absorbance versus wavelength, reveals the wavelength of maximum absorption (λmax), which is characteristic of the molecule's electronic structure. mdpi.com

While often used in conjunction with other analytical methods, UV-Vis spectroscopy provides initial structural confirmation and is crucial for quantitative analysis based on the Beer-Lambert law. beilstein-journals.orgthermofisher.com The spectral data for this compound and its analogues are essential for subsequent photochemical studies, as they determine the optimal wavelengths for excitation. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic compounds in solution. numberanalytics.comnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives. tandfonline.comtandfonline.com

In the ¹H NMR spectrum of 4′-Thio-β-L-6-azathymidine, a derivative of this compound, signals for the protons on the sugar moiety and the base can be distinctly assigned. tandfonline.com For instance, the anomeric proton (H-1′) appears as a doublet, and the methyl group protons on the azathymine ring appear as a singlet. tandfonline.com The addition of D₂O can be used to identify exchangeable protons, such as those in NH and OH groups, which disappear from the spectrum upon exchange. researchgate.net

Below is a table summarizing the NMR data for a representative this compound analogue, 4′-Thio-β-L-6-azathymidine, in DMSO-d₆. tandfonline.com

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| NH | 12.13 (bs, 1H) | - |

| C-2 | - | 156.53 (C=O) |

| C-4 | - | 143.69 (C=O) |

| C-5 | - | 148.89 (C) |

| CH₃ | 2.12 (s, 3H) | 16.45 |

| H-1′ | 5.87 (d, 1H, J = 5.5 Hz) | 64.65 (CH) |

| H-2′ | 4.36 (q, 1H, J = 3.9 Hz) | 75.63 (CH) |

| OH-2′ | 5.32 (d, 1H, J = 5.0 Hz) | - |

| H-3′ | 4.18 (q, 1H, J = 3.8 Hz) | 73.54 (CH) |

| OH-3′ | 5.13 (d, 1H, J = 4.8 Hz) | - |

| H-4′ | 3.24 (ddd, 1H, J = 14.4, 7.0, 4.4 Hz) | 53.16 (CH) |

| H-5′ | 3.69 (ddd, 1H, J=13.2, 6.6, 3.9 Hz), 3.45 (ddd, 1H, J=17.9, 10.6, 6.5 Hz) | 64.40 (CH₂) |

| OH-5′ | 4.97 (m, 1H) | - |

Data obtained from a study on 4′-Thio-β-L-6-azathymidine. tandfonline.com Abbreviations: s = singlet, d = doublet, q = quartet, ddd = doublet of doublet of doublets, m = multiplet, bs = broad singlet.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. acdlabs.com Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to analyze nucleoside analogues. tandfonline.com For example, high-resolution mass spectrometry (HRMS) of 1-(2,3-dideoxy-4-thio-β-D-erythro-pentofuranosyl)-(this compound) shows the protonated molecular ion [M+H]⁺ at m/z 244.0751, confirming its molecular formula as C₉H₁₄N₃O₃S. tandfonline.com The fragmentation pattern observed in the mass spectrum provides further structural evidence, with characteristic losses of the heterocyclic base (m/z 128) or the sugar moiety (m/z 117). tandfonline.comtandfonline.com

For quantitative analysis, particularly in complex biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. nih.gov To make nucleobases like 6-azathymine (B184732) volatile for GC analysis, they are often converted to their trimethylsilyl (B98337) (TMS) derivatives. nih.govvulcanchem.com The electron ionization (EI) mass spectrum of the bis-TMS derivative of 6-azathymine exhibits a molecular ion peak and distinct fragments corresponding to the loss of trimethylsilyl groups. vulcanchem.com Furthermore, 6-azathymine has been found to be a suitable internal standard for the quantitative measurement of radiation-induced base damage in DNA by GC-MS. nih.gov The analogue 6-aza-2-thiothymine (B1226071) has also been utilized as a novel matrix for analyzing oxidized phospholipids (B1166683) by MALDI-MS, highlighting the versatility of these compounds in mass spectrometry applications. nih.gov

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study chemical species that have unpaired electrons, such as free radicals. nih.gov It is a powerful method for detecting and identifying radicals formed in chemical or biological systems. nih.gov

ESR has been instrumental in characterizing the radicals produced from 6-azathymine, the base component of this compound, upon one-electron oxidation. osti.govresearchgate.net These studies are typically performed at low temperatures (77 K) in glass matrices to trap the transient radical species. osti.gov When 6-azathymine is oxidized, it forms a π-cation radical. osti.govresearchgate.net This is in contrast to the related 6-azauracil (B101635), which forms a σ-radical under similar conditions. osti.govacs.org The ESR spectrum of the 6-azathymine radical provides clear evidence for its π-radical nature, showing characteristic hyperfine couplings to the nitrogen at position 1 and the methyl group at position 5. osti.govresearchgate.net

The measured hyperfine coupling constants (in Gauss, G) for the N1-deprotonated 6-azathymine radical are summarized in the table below. nih.gov

| Nucleus | Isotropic Coupling (G) | Anisotropic Coupling (G) |

| CH₃ | 14.7 | - |

| N1 | 8 - 10 | <3, <3, 23 |

| N6 | <4 (unresolved) | - |

Data from ESR experiments on the N1-deprotonated 6-azathymine radical (6-azaT(N1-H)•). nih.gov

These specific ESR spectral features allow for the unambiguous identification of the radical species and provide insight into the electronic structure and spin density distribution within the molecule. nih.govtandfonline.com

Mass Spectrometry (MS) Applications in this compound Research

Ultrafast Dynamics and Photochemistry

The study of ultrafast dynamics reveals the sequence of events that molecules undergo immediately after absorbing light. Techniques like femtosecond transient absorption spectroscopy are used to monitor these processes, which occur on picosecond (10⁻¹² s) or femtosecond (10⁻¹⁵ s) timescales. rsc.orgnih.gov

Upon absorption of UV light, this compound (6-ATD) and its parent base, 6-azathymine (6-AT), exhibit complex excited-state dynamics that differ significantly from canonical pyrimidine (B1678525) nucleobases. researchgate.net A key feature of these aza-analogues is their high efficiency in forming long-lived triplet excited states. researchgate.netresearchgate.netresearchgate.net

Broadband transient absorption measurements have shown that for 6-azathymine, there are two pathways for ultrafast intersystem crossing (ISC)—the process where the molecule transitions from a singlet excited state to a triplet excited state. researchgate.netresearchgate.net

A direct ISC from the initially excited S₂ (ππ) state to a T₂ (nπ) triplet state, followed by rapid internal conversion (IC) to the lowest triplet state, T₁ (ππ*). researchgate.net

An alternative route involves ultrafast IC from the S₂ state to a lower-lying dark S₁ (nπ*) state, which then undergoes ISC to the T₁ state. researchgate.net

The involvement of an nπ* state is crucial for the high efficiency of this process. researchgate.net These studies have determined the quantum yields for triplet state generation to be remarkably high: 46% for 6-azathymine and 43% for this compound. researchgate.net This is a significant increase compared to the ~1-2% triplet quantum yields observed in natural pyrimidine bases. researchgate.net The efficiently populated triplet states of 6-AT and 6-ATD can then transfer their energy to molecular oxygen, leading to the formation of reactive singlet oxygen. researchgate.net This photosensitizing ability is a direct consequence of their unique excited-state decay pathways. nih.gov

| Compound | Excitation Wavelength (nm) | Triplet Quantum Yield (Φ_T) | Key Decay Time Constants (ps) |

| 6-Azathymine (6-AT) | 264 | 46% | - |

| This compound (6-ATD) | 264 | 43% | - |

| 6-Azauracil | 264 | - | <0.3, 5.2, >1000 |

Data for 6-AT and 6-ATD from reference researchgate.net. Data for 6-Azauracil in acetonitrile (B52724) from reference acs.org.

This enhanced triplet state formation underlies the distinct photochemical behavior of this compound and its analogues compared to their natural counterparts. researchgate.netscilit.com

Investigation of Intersystem Crossing Pathways

The study of the excited state dynamics of this compound (6-ATD) and its corresponding base, 6-azathymine (6-AT), is crucial for understanding their potential as photosensitizing agents. Research utilizing broadband transient absorption spectroscopy has revealed that these molecules possess high triplet state quantum yields, a significant deviation from canonical DNA nucleobases. nih.gov For this compound, the triplet state generation quantum yield is 43%. nih.govnih.gov

Detailed investigations into 6-azathymine have identified two primary pathways for ultrafast intersystem crossing (ISC), the process by which a molecule changes from a singlet electronic state to a triplet state. nih.govnih.gov

Direct Intersystem Crossing: This pathway involves a direct transition from the initially excited ππ* (S2) state to a triplet nπ* (T2) state. This is followed by a rapid internal conversion (IC) to the lowest triplet ππ* (T1) state. nih.govnih.gov

Sequential Internal Conversion and Intersystem Crossing: The second route begins with an ultrafast internal conversion from the ππ* (S2) state to a lower-energy, "dark" nπ* (S1) state. Following this, intersystem crossing occurs from the nπ* (S1) state to the triplet ππ* (T1) state. nih.govnih.gov

The involvement of the triplet nπ* state in the ISC process of pyrimidine derivatives like this compound is a key finding, helping to resolve previous controversies regarding the ISC mechanism in pyrimidine bases. nih.gov These efficient ISC pathways lead to the population of long-lived triplet states, which can sensitize singlet oxygen, a reactive species capable of inducing photodamage. nih.govnih.gov

Computational and Theoretical Studies

Molecular Orbital (MO) Calculations for Mechanistic Insights

Computational chemistry provides powerful tools for understanding the three-dimensional structure and conformational preferences of nucleoside analogs like this compound. Molecular orbital calculations, specifically the Perturbative Configuration Interaction using Localised Orbitals (PCILO) method, have been employed to investigate its conformation. nih.gov

These computations analyze the molecule's structure based on the pucker of the sugar ring, which can exist in either a C(2')-endo or C(3')-endo conformation. nih.gov

For C(3')-endo this compound , the PCILO results indicate a preference for a syn conformation (χCN=180°). nih.gov This contrasts with the natural pyrimidine nucleosides, which favor an anti conformation. nih.gov

For C(2')-endo this compound , the preferred conformation is predicted to be anti (χCN=0°) with a specific orientation of the exocyclic C(4')-C(5') bond (gg). nih.gov

These theoretical predictions are supported by experimental data from Proton Magnetic Resonance (PMR), Circular Dichroism (CD), and Optical Rotatory Dispersion (ORD) studies in aqueous solutions. nih.gov Furthermore, time-dependent density functional theory (TDDFT) calculations have been used to support experimental findings on the excited state dynamics and intersystem crossing pathways. nih.govnih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques in drug discovery for predicting how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme. uni.lu These methods are used to assess binding conformations and estimate the strength of the interaction, which helps in rational drug design. uni.lu

For compounds like this compound, which belongs to the 1,2,4-triazine class of nucleosides, docking studies are crucial for understanding its mechanism of action at a molecular level. harvard.edufishersci.se The process involves:

Target Identification: A specific protein target relevant to a disease process is identified.

Model Generation: A three-dimensional model of the target protein is generated, often based on crystallographic data. fishersci.ca

Docking Simulation: The this compound molecule is computationally "docked" into the active site of the protein model. The simulation explores various possible binding orientations and conformations.

Scoring and Analysis: The different docked poses are ranked using a scoring function that estimates binding affinity. This allows researchers to predict the most likely binding mode and identify key molecular interactions, such as hydrogen bonds, that stabilize the complex. fishersci.ca

While specific docking studies for this compound are part of detailed proprietary research, the general methodology has been applied to other novel 1,2,4-triazine nucleosides to evaluate their potential as antiviral agents. fishersci.se

Development and Validation of Preclinical Model Systems

In Vitro Cell Culture Models for Efficacy and Mechanism Studies

In vitro models are indispensable for the initial screening and mechanistic evaluation of compounds like this compound. These models use cells cultured in a laboratory setting, offering a cost-effective and reproducible way to assess biological activity. guidetopharmacology.org

Studies have shown that 6-azathymine, the base of this compound, exhibits antibacterial activity and is a competitive antagonist to the growth of microorganisms like Streptococcus faecalis. nih.gov Research demonstrated that S. faecalis can metabolically convert 6-azathymine into this compound. nih.gov This conversion is critical, as the nucleoside form is often the active species that interferes with nucleic acid synthesis. nih.gov

The evaluation of nucleoside analogs frequently employs various cell culture systems:

Monolayer (2D) Cultures: These traditional models, where cells grow on a flat surface, are widely used for initial high-throughput screening. uni.lu

Primary Cell Cultures: For antiviral testing, primary rabbit kidney cell cultures have been used to evaluate related pyrimidine analogs, identifying them as potent and selective antiherpes agents. nih.gov

Three-Dimensional (3D) Cultures: Modern approaches utilize 3D cell culture models, such as spheroids or organoids, which better mimic the complex microenvironment of tissues in vivo. guidetopharmacology.org These models are valuable for studying nutrient and oxygen gradients and their impact on drug response. guidetopharmacology.org

These in vitro systems are crucial for elucidating mechanisms of action and determining the efficacy of compounds before they advance to more complex preclinical testing. fishersci.se

In Vivo Animal Models for Preclinical Evaluation

Direct evidence for the in vivo study of this compound's precursor, 6-azathymine, comes from metabolic studies in mice. Following administration, not only was free 6-azathymine found in urinary excretions, but various metabolic derivatives were also detected in all investigated tissues, confirming its systemic distribution and metabolism. nih.gov

The use of rodent models is standard practice in preclinical evaluation. fishersci.ca These studies are designed to assess the compound's activity in a living organism. For antiviral nucleoside analogs, this often involves infecting the animal with a specific virus and then administering the compound to measure its effect on the course of the infection. nih.gov The design of these studies requires careful planning regarding administration routes, pain management, and endpoint analysis to ensure the health of the animals and the reproducibility of the results. fishersci.canih.gov Although challenges exist in translating findings from animal models to humans, they remain an indispensable tool in pharmaceutical development. wikipedia.org

Application of Organoid and In Silico Models in this compound Research

The study of the chemical compound this compound has been significantly advanced through the integration of sophisticated research methodologies. Among the most promising of these are organoid and in silico models, which offer powerful platforms for elucidating the compound's biological activities and mechanisms of action. These advanced models, often complemented by detailed spectroscopic investigations, are paving the way for a deeper understanding of this compound's therapeutic potential.

Organoids, which are three-dimensional, self-organizing structures derived from stem cells, are revolutionizing preclinical drug screening and disease modeling. huborganoids.nlnih.govfrontiersin.orgcrownbio.comaccscience.comcrownbio.commdpi.comthno.orgmdpi.com These miniature organs mimic the complex architecture and functionality of their real-life counterparts, providing a more physiologically relevant environment for testing compounds compared to traditional two-dimensional cell cultures. huborganoids.nlcrownbio.com While direct studies employing organoids for this compound research are still emerging, the potential applications are vast. For instance, patient-derived tumor organoids could be utilized to assess the efficacy of this compound in a personalized medicine context, particularly for cancers where its precursor, 6-azathymine, has shown inhibitory effects. plos.org

In parallel with these advanced cellular models, in silico approaches have become indispensable tools in modern drug discovery and development. These computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, allow researchers to predict the biological activity, potential targets, and metabolic fate of chemical compounds with increasing accuracy. thno.orgnih.govpakbs.orgnih.gov

A notable example of the application of in silico modeling is the use of a Functional Module Connectivity Map (FMCM) to screen for potential therapeutic agents for colorectal adenoma. This computational approach identified 6-azathymine, the parent compound of this compound, as a candidate drug. plos.org The in silico prediction was subsequently validated through cell viability assays, demonstrating the power of such computational screening methods. plos.org

Further exemplifying the utility of in silico techniques, Density Functional Theory (DFT) calculations have been employed to investigate the structural and electronic properties of related azapyrimidine nucleosides. researchgate.netrsc.org These computational studies provide valuable insights into the molecule's reactivity and potential for interaction with biological targets.

The data from these advanced models are often supported and validated by various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for the structural elucidation and purity confirmation of this compound and its derivatives. nih.govnih.govresearchgate.netresearchgate.netmdpi.comnih.gov Ultraviolet-visible (UV-Vis) absorption spectroscopy has also been utilized to study the electronic properties of these compounds. researchgate.net

The convergence of organoid technology, in silico modeling, and spectroscopic analysis provides a powerful, multi-faceted approach to the study of this compound. This integrated strategy holds the promise of accelerating the research and development process, leading to a more comprehensive understanding of the compound's therapeutic potential.

Interactive Data Table: In Silico and Spectroscopic Methodologies in Azapyrimidine Research

| Methodology | Application in Azapyrimidine Research | Key Findings/Insights | Relevant Compounds |

| Functional Module Connectivity Map (FMCM) | Identification of potential therapeutic agents for colorectal adenoma. | Identified 6-azathymine as a potential candidate for inhibiting tumor growth. plos.org | 6-Azathymine |

| Density Functional Theory (DFT) | Calculation of molecular structure, and electronic properties. researchgate.netrsc.org | Provides insights into the reactivity and potential biological interactions of the molecule. researchgate.netrsc.org | 6-Azauracil derivatives, 2-hydroxyimino-6-aza-pyrimidine nucleosides |

| Molecular Docking | Prediction of binding affinity and interaction with biological targets. researchgate.net | Can identify potential protein targets for the compound. researchgate.net | 6-Aminouracil |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of compound identity. nih.govnih.govnih.gov | Confirms the chemical structure of synthesized compounds. nih.govnih.gov | This compound-4′-thionucleosides, 1,6-diazaphenothiazines, 2,6-piperidinedione derivatives |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. researchgate.netnih.gov | Confirms the molecular formula and aids in structural identification. nih.gov | N-substituted 6-azauracils, 2,6-piperidinedione derivatives |

Q & A

Basic Research Questions

Q. What are the key considerations for designing enzymatic synthesis protocols for 6-Azathymidine?

- Methodological Answer: Enzymatic synthesis of this compound requires optimizing substrate ratios (e.g., 6-azathymine and 2'-deoxyguanosine in 1:1.5 molar ratio), enzyme activity (e.g., thymidine phosphorylase [TP] and purine nucleoside phosphorylase [PNP] at 390–400 units), and reaction conditions (40°C, 72 hours in phosphate buffer). Post-synthesis purification involves silica gel chromatography and HPLC for yield validation .

- Critical Parameters: Monitor reaction progress via HPLC to ensure complete base conversion. Address enzyme stability by pre-testing activity under varying pH/temperature conditions.

Q. How can researchers validate the structural integrity of synthesized this compound?

- Methodological Answer: Combine UV spectroscopy (peak analysis at pH 4.0–10.0 for λmax/λmin consistency) and ESI-MS (positive/negative ion modes for [M + Na]+/[M – H]+ adducts) to confirm molecular identity. Cross-reference spectral data with literature values to detect deviations (e.g., unexpected tautomers or impurities) .

- Data Interpretation: Discrepancies in UV absorption (e.g., pH-dependent shifts) may indicate hydrolysis or isomerization, necessitating further stability studies.

Q. What are the standard protocols for assessing this compound’s stability under physiological conditions?

- Methodological Answer: Conduct kinetic stability assays in simulated biological buffers (e.g., PBS at pH 7.4, 37°C). Use HPLC to quantify degradation products over time. Compare stability with natural nucleosides (e.g., thymidine) to evaluate analog robustness .

- Experimental Design: Include control groups with antioxidants or enzyme inhibitors to identify degradation pathways (e.g., enzymatic vs. non-enzymatic hydrolysis).

Advanced Research Questions

Q. How can contradictory reports on this compound’s biological activity be resolved?

- Methodological Answer: Apply principal contradiction analysis to isolate variables influencing activity (e.g., enzyme specificity differences across cell lines or assay conditions). For example, conflicting IC50 values in cancer models may arise from variations in nucleoside kinase expression, which activates the prodrug. Validate hypotheses via knock-in/knockout cell models .

- Data Reconciliation: Use meta-analysis to identify trends across studies. Prioritize studies with rigorous controls (e.g., matched cell lines, standardized dosing).

Q. What strategies are effective for integrating computational modeling with experimental studies of this compound?

- Methodological Answer: Perform molecular docking to predict binding affinities with target enzymes (e.g., thymidylate synthase). Validate predictions with kinetic assays (e.g., Km/Vmax measurements). Use QSAR models to correlate structural modifications (e.g., 6-aza substitution) with activity .

- Limitations: Address discrepancies between in silico predictions and empirical data by refining force fields or incorporating solvent effects.

Q. How should researchers handle large datasets from high-throughput screening of this compound analogs?

- Methodological Answer: Organize raw data (e.g., IC50, solubility, metabolic stability) into appendices, reserving processed data (e.g., structure-activity trends) for the main text. Use heatmaps or PCA to visualize multidimensional datasets. Ensure reproducibility by documenting normalization methods and outlier exclusion criteria .

- Ethical Considerations: Share raw data via repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Data Presentation and Reproducibility

Q. What are best practices for presenting spectral and chromatographic data in publications?

- Methodological Answer: Include baseline-corrected UV spectra and HPLC chromatograms with annotated retention times. For ESI-MS, provide isotopic patterns to confirm molecular formulas. Use tables to summarize key spectral peaks (e.g., λmax, ε values) .

- Reproducibility: Publish detailed protocols for instrument calibration (e.g., HPLC column type, gradient program) and sample preparation .

Q. How can researchers ensure reproducibility in enzymatic synthesis of this compound?

- Methodological Answer: Standardize enzyme sources (e.g., recombinant E. coli-expressed phosphorylases) and pre-test activity using control reactions (e.g., thymidine synthesis). Report enzyme units as µmol/min/mg to enable cross-lab comparisons .

- Troubleshooting: Address batch-to-batch variability by including internal standards (e.g., spiked thymidine) during HPLC analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.